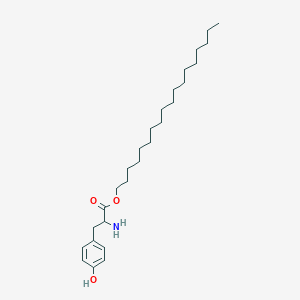

Stearyl tyrosine

- Click on QUICK INQUIRY to receive a quote from our team of experts.

- With the quality product at a COMPETITIVE price, you can focus more on your research.

Overview

Description

Stearyl tyrosine is a compound formed by the esterification of stearic acid and tyrosine. It is known for its role as an immunological adjuvant, which enhances the body’s immune response to an antigen. This compound has been studied for its potential to replace traditional aluminum-based adjuvants due to its improved adjuvanticity and reduced local toxicity .

Preparation Methods

Synthetic Routes and Reaction Conditions: Stearyl tyrosine can be synthesized through the esterification of stearic acid with tyrosine. One common method involves the use of an active ester method, where stearic acid is first converted to its active ester form before reacting with tyrosine . The reaction typically requires a catalyst and is carried out under controlled temperature and pH conditions to ensure high yield and purity.

Industrial Production Methods: In industrial settings, the production of this compound often involves batch processes that are well-suited for large-scale production. The active ester method is favored due to its efficiency and scalability. The process includes steps such as esterification, purification, and quality control to ensure the final product meets the required standards .

Chemical Reactions Analysis

Types of Reactions: Stearyl tyrosine undergoes various chemical reactions, including:

Oxidation: The phenolic hydroxyl group of tyrosine can be oxidized under specific conditions.

Reduction: The compound can be reduced to modify its functional groups.

Substitution: The ester linkage can be targeted for substitution reactions to form different derivatives.

Common Reagents and Conditions:

Oxidation: Reagents like hydrogen peroxide or potassium permanganate under acidic or basic conditions.

Reduction: Reagents such as sodium borohydride or lithium aluminum hydride.

Substitution: Nucleophiles like amines or alcohols can be used under mild conditions.

Major Products: The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation can lead to quinone derivatives, while reduction can yield alcohols or amines .

Scientific Research Applications

Stearyl tyrosine has a wide range of applications in scientific research:

Chemistry: Used as a model compound to study esterification and peptide synthesis.

Biology: Investigated for its role in protein modification and enzyme interactions.

Medicine: Explored as an adjuvant in vaccine formulations to enhance immune responses.

Industry: Utilized in the production of bioactive peptides and as a component in drug delivery systems.

Mechanism of Action

The mechanism by which stearyl tyrosine exerts its effects involves its ability to bind proteins, cause local reactions at the site of injection, and interact with cell membranes. These properties make it an effective adjuvant by enhancing the presentation of antigens to the immune system. The molecular targets include cell surface receptors and membrane proteins, which facilitate the activation of immune cells .

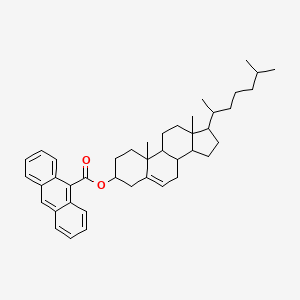

Comparison with Similar Compounds

- Aluminum phosphate

- Calcium phosphate

- Stearyl hydroxyphenylglycine

- Phenylalanylethanolamine O-stearate

Comparison: Stearyl tyrosine is unique in its ability to provide enhanced adjuvanticity with reduced local toxicity compared to traditional aluminum-based adjuvants. It also induces a higher IgG2a and IgG2b response, which is beneficial for certain vaccine formulations . Other similar compounds, such as stearyl hydroxyphenylglycine and phenylalanylethanolamine O-stearate, have shown comparable or slightly higher adjuvant activity but may vary in their immunogenic profiles .

Properties

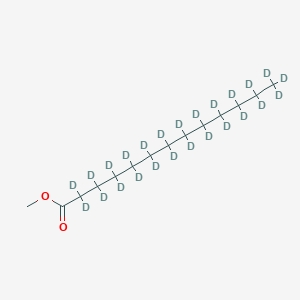

Molecular Formula |

C27H47NO3 |

|---|---|

Molecular Weight |

433.7 g/mol |

IUPAC Name |

octadecyl 2-amino-3-(4-hydroxyphenyl)propanoate |

InChI |

InChI=1S/C27H47NO3/c1-2-3-4-5-6-7-8-9-10-11-12-13-14-15-16-17-22-31-27(30)26(28)23-24-18-20-25(29)21-19-24/h18-21,26,29H,2-17,22-23,28H2,1H3 |

InChI Key |

OZSVSBMHEZAZTL-UHFFFAOYSA-N |

Canonical SMILES |

CCCCCCCCCCCCCCCCCCOC(=O)C(CC1=CC=C(C=C1)O)N |

Origin of Product |

United States |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.

![N-({1-[N-(tert-butoxycarbonyl)leucyl]piperidin-4-yl}carbonyl)valine](/img/structure/B12302983.png)

![3-(1H-Indol-4-yl)-5-[(pyridin-3-yl)amino]phenol](/img/structure/B12302988.png)

![[11-Ethyl-8,16,18-trihydroxy-6-methoxy-13-(methoxymethyl)-11-azahexacyclo[7.7.2.12,5.01,10.03,8.013,17]nonadecan-4-yl] benzoate](/img/structure/B12303059.png)

![rac-tert-butyl N-[(1R,2S)-2-(1H-pyrazol-4-yloxy)cyclopentyl]carbamate](/img/structure/B12303070.png)

![(1S,2S,6R)-3,5-dibenzyl-8-thionia-3,5-diazatricyclo[6.3.0.02,6]undecan-4-one;bromide](/img/structure/B12303084.png)

![Bicyclo[6.1.0]nonan-9-ylmethanol](/img/structure/B12303092.png)